

5-Ethynylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethynylpyrimidine**

Cat. No.: **B139185**

[Get Quote](#)

CAS Number: 153286-94-3[\[1\]](#) Molecular Formula: C₆H₄N₂[\[1\]](#)

This technical guide provides an in-depth overview of **5-Ethynylpyrimidine**, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, detailed experimental protocols for its synthesis, and its applications in bioorthogonal chemistry.

Core Chemical Data

5-Ethynylpyrimidine is a pyrimidine derivative featuring an ethynyl group at the 5-position. This functional group makes it a versatile precursor for the synthesis of more complex molecules, particularly through carbon-carbon bond-forming reactions.

Property	Value	Source
CAS Number	153286-94-3	[1]
Molecular Formula	C ₆ H ₄ N ₂	[1]
Molecular Weight	104.11 g/mol	
IUPAC Name	5-ethynylpyrimidine	[1]
SMILES	C#CC1=CN=CN=C1	[1]
InChI	InChI=1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H	[1]

Synthesis of 5-Ethynylpyrimidine via Sonogashira Coupling

The most common and efficient method for the synthesis of **5-Ethynylpyrimidine** is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 5-halopyrimidine (typically 5-bromopyrimidine or 5-iodopyrimidine) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

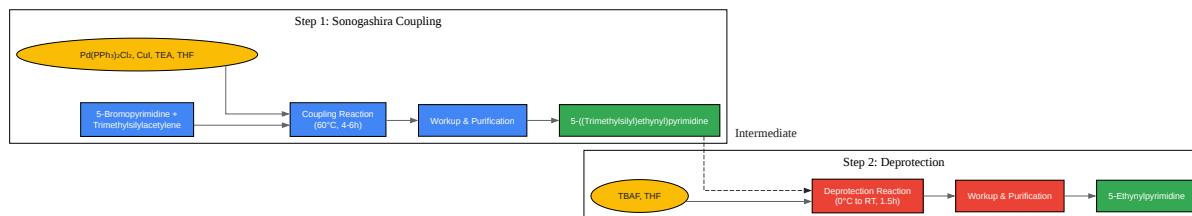
Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine with Trimethylsilylacetylene

This two-step protocol involves the initial coupling of 5-bromopyrimidine with trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group to yield **5-ethynylpyrimidine**.

Materials:

- 5-Bromopyrimidine
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)

- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography


Procedure:**Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine**

- To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) (2.0 eq).
- To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise.
- Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-((trimethylsilyl)ethynyl)pyrimidine.

Step 2: Deprotection to **5-Ethynylpyrimidine**

- Dissolve the 5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq) in THF.
- Cool the solution to 0°C in an ice bath.
- Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq) dropwise.
- Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extract the product with diethyl ether (3 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure **5-ethynylpyrimidine**.

[Click to download full resolution via product page](#)

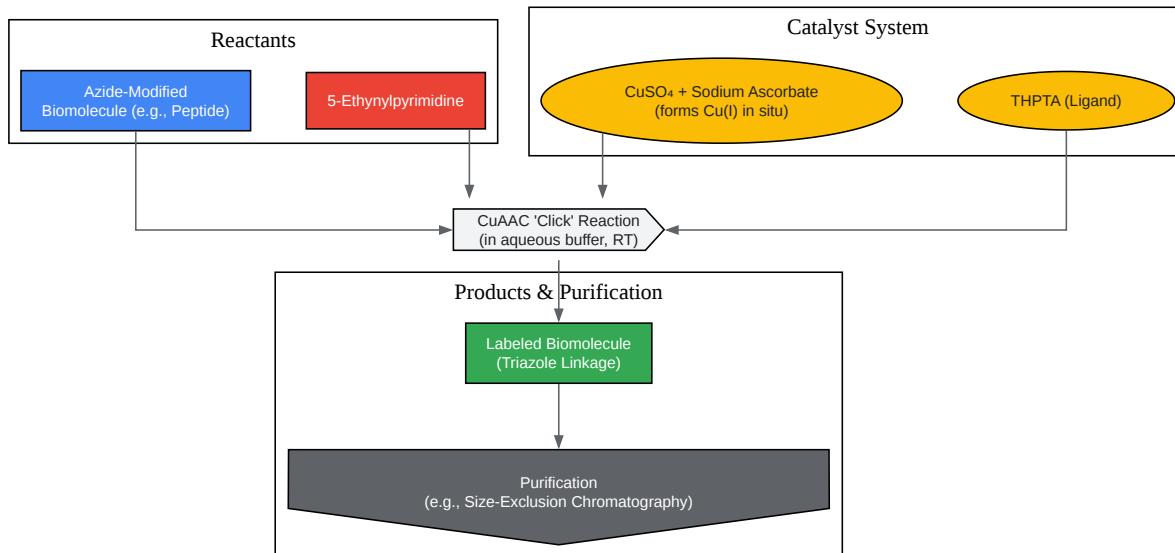
Synthesis of **5-Ethynylpyrimidine** Workflow

Application in Bioorthogonal Chemistry: Click Reaction

5-Ethynylpyrimidine is a valuable reagent in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The terminal alkyne of **5-ethynylpyrimidine** can react with an azide-modified biomolecule to form a stable triazole linkage. This reaction is highly specific and can be performed in complex biological media, making it suitable for labeling and detecting biomolecules.

Experimental Protocol: Labeling of an Azide-Modified Peptide

This protocol provides a general procedure for the labeling of a peptide containing an azide functionality with **5-ethynylpyrimidine**.


Materials:

- Azide-modified peptide

- **5-Ethynylpyrimidine**
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography columns

Procedure:

- Prepare a stock solution of the azide-modified peptide in PBS.
- Prepare a stock solution of **5-ethynylpyrimidine** in DMSO.
- Prepare a fresh stock solution of sodium ascorbate in PBS.
- Prepare a catalyst premix by combining CuSO₄ and THPTA in PBS.
- In a microcentrifuge tube, combine the azide-modified peptide solution, the **5-ethynylpyrimidine** stock solution, and the catalyst premix.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
- Purify the labeled peptide from excess reagents using size-exclusion chromatography.
- Analyze the purified product by mass spectrometry to confirm successful labeling.

[Click to download full resolution via product page](#)

Bioorthogonal Labeling Workflow

Conclusion

5-Ethynylpyrimidine is a foundational building block for chemical biology and drug discovery. Its synthesis via the robust Sonogashira coupling is well-established, and its utility in bioorthogonal "click" chemistry provides a powerful tool for the specific labeling and study of biomolecules. The protocols and information provided in this guide offer a starting point for researchers to utilize **5-ethynylpyrimidine** in their synthetic and biological investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Ethynylpyrimidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139185#5-ethynylpyrimidine-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com